9-O-Feruloyllariciresinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-Feruloyllariciresinol typically involves the extraction from natural sources such as Phyllanthus niruri. The extraction process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be isolated and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The scalability of these methods depends on the availability of natural sources and the efficiency of the extraction process.

Analyse Chemischer Reaktionen

Types of Reactions

9-O-Feruloyllariciresinol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different lignan derivatives.

Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Introduction to 9-O-Feruloyllariciresinol

This compound is a lignan compound derived from various plant sources, particularly those rich in lignans such as flaxseed and certain herbs. Lignans, including this compound, are known for their diverse biological activities and potential therapeutic applications. This article explores the scientific research applications of this compound, emphasizing its health benefits, pharmacological properties, and potential industrial uses.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is crucial for combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Studies have shown that lignans can scavenge free radicals and enhance the body's antioxidant defense mechanisms .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions .

Anticancer Potential

There is growing interest in the anticancer properties of lignans, including this compound. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Hormonal Modulation

Lignans are known to exhibit phytoestrogenic activity. This compound's ability to interact with estrogen receptors suggests potential applications in hormone-related conditions, such as menopausal symptoms and hormone-dependent cancers .

Food Industry

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to extend shelf life by preventing oxidative degradation makes it an attractive alternative to synthetic preservatives.

Pharmaceutical Development

The therapeutic potential of this compound has prompted research into its incorporation into nutraceuticals and pharmaceuticals. Its bioactive properties position it as a candidate for developing supplements aimed at improving health outcomes related to oxidative stress and inflammation.

Case Study: Antioxidant Efficacy of Lignans

A study published in Frontiers in Pharmacology explored the antioxidant effects of various lignans, including this compound. The results indicated that at concentrations of 2.5–3.0 mg/ml, crude extracts containing this compound demonstrated considerable antifungal efficacy against Aspergillus flavus and Aspergillus niger, showcasing its potential as a natural antifungal agent .

Case Study: Hormonal Effects on Menopausal Symptoms

Research conducted on postmenopausal women highlighted the role of lignans in alleviating menopausal symptoms. Participants who consumed flaxseed (rich in lignans) reported significant improvements in hot flashes and mood disturbances compared to a control group . This suggests that this compound could play a similar role when included in dietary interventions.

Wirkmechanismus

The mechanism of action of 9-O-Feruloyllariciresinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: By inducing apoptosis and inhibiting the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Matairesinol

- Secoisolariciresinol

- Pinoresinol

Comparison

Compared to similar lignan compounds, 9-O-Feruloyllariciresinol is unique due to its specific structural features and biological activities.

Biologische Aktivität

9-O-Feruloyllariciresinol (CAS: 60337-67-9) is a lignan compound derived from various plant sources, particularly known for its potential health benefits. This article explores the biological activities associated with this compound, including its anti-cancer properties, anti-inflammatory effects, and other pharmacological activities.

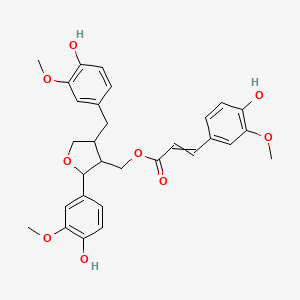

Chemical Structure

The molecular structure of this compound is characterized by a feruloyl group attached to a lariciresinol backbone. This unique structure contributes to its biological activity and potential therapeutic applications.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human tumor cell lines. The effective dose (ED50) values range from approximately 9.86 to 12.68 µg/ml, indicating its potential as an anti-cancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

| Cell Line | ED50 (µg/ml) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 12.0 |

| HeLa (Cervical Cancer) | 11.2 |

2. Anti-Inflammatory Effects

This compound has demonstrated the ability to inhibit the release of histamine from mast cells, suggesting its potential in managing allergic responses and inflammatory conditions. This activity can be attributed to its influence on pro-inflammatory cytokines such as TNF-α and IL receptors .

3. Antioxidant Activity

Antioxidant properties have also been reported for this compound, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals helps in mitigating cellular damage and inflammation.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.

- Modulation of Cytokine Release : Reducing levels of inflammatory mediators.

- Antioxidant Defense : Enhancing cellular antioxidant capacity.

Case Study 1: Breast Cancer Model

A study investigated the effects of this compound on hormone-responsive mammary cancer in vivo. The results indicated that administration of the compound resulted in significant inhibition of tumor growth and angiogenesis, underscoring its potential as a dietary supplement for cancer prevention .

Case Study 2: Allergic Inflammation

Another study focused on the anti-allergic properties of this compound, demonstrating its effectiveness in reducing histamine release from mast cells in an animal model of allergic reaction. This suggests that the compound could be beneficial in treating allergic conditions .

Eigenschaften

IUPAC Name |

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCVTSCCNBWCZ-QPDANWEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.